molecular formula C13H15N3 B2670813 2-phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine CAS No. 1540073-42-4

2-phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine

Cat. No.: B2670813
CAS No.: 1540073-42-4
M. Wt: 213.284
InChI Key: ZDDIANDECQWJSN-UHFFFAOYSA-N
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Description

2-Phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine (CAS 1540073-42-4) is a chemical compound with the molecular formula C13H15N3 and a molecular weight of 213.28 g/mol . This amine-functionalized, hydrogenated imidazopyridine scaffold is of significant interest in medicinal chemistry and drug discovery research. The structure features a fused bicyclic system with a phenyl substituent, making it a valuable intermediate for the synthesis of more complex molecules . Researchers utilize this compound as a key building block in the development of potential pharmacologically active agents. Its applications include serving as a precursor in organic synthesis and being a core structural motif in the exploration of new therapeutic compounds. This product is provided strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3/c14-11-6-7-13-15-12(9-16(13)8-11)10-4-2-1-3-5-10/h1-5,9,11H,6-8,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDDIANDECQWJSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC(=CN2CC1N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with phenacyl bromide in the presence of a base, such as potassium carbonate, in an organic solvent like ethanol. The reaction mixture is heated to reflux, leading to the formation of the desired product through intramolecular cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Aza-Friedel–Crafts Alkylation

This three-component reaction enables selective C3 functionalization through nucleophilic attack at the electron-rich position (Table 1). The mechanism involves:

  • Iminium ion formation between aldehydes and cyclic amines under Lewis acid catalysis

  • Electrophilic activation of the imidazo[1,2-a]pyridine core

  • Regioselective alkylation at C3

Table 1: Optimized conditions for C3 alkylation

ComponentReagent/ConditionsYield (%)SelectivitySource
AldehydeBenzaldehyde92>20:1
AminePyrrolidine
CatalystYb(OTf)₃ (10 mol%)
SolventCH₂Cl₂, RT, 3h

Key features:

  • Tolerates diverse aldehydes (aromatic/aliphatic) and secondary amines

  • Maintains stereochemical integrity of cyclic amine components

  • Requires strict anhydrous conditions for optimal yields

Sonogashira Coupling

The 6-amino group facilitates palladium-catalyzed cross-coupling reactions at halogenated positions (typically C6 or C8):

Representative protocol:

  • Iodinated derivative preparation via halogen exchange (Br → I)

  • Subsequent hydrogenation to obtain alkyl-linked derivatives

Suzuki-Miyaura Cross-Coupling

Brominated analogs undergo efficient arylation under standard conditions:

Table 2: Suzuki coupling parameters

ParameterValueSource
CatalystPd(PPh₃)₄ (5 mol%)
BaseK₂CO₃
SolventDMF/H₂O (4:1)
Temperature100°C (microwave)
Reaction Time30 min

Critical considerations:

  • Iodinated derivatives show superior reactivity vs brominated analogs

  • Amino group stability maintained under basic conditions

Electrophilic Substitution

The C3 position demonstrates nucleophilic character in conjugate addition reactions:

Key observations:

  • Enantioselective additions using chiral Rh catalysts (er >99:1)

  • Green solvent compatibility (ethanol, ethyl acetate) without yield compromise

  • Broad substrate scope for α,β-unsaturated carbonyl compounds

Reductive Amination

The primary amine participates in tandem alkylation-reduction sequences:

Documented pathway:

  • Condensation with ketones/aldehydes

  • NaBH₄-mediated reduction

  • Formation of secondary/tertiary amines with extended alkyl chains

Structural Influences on Reactivity

Electronic factors:

  • Amino group enhances conjugation (pKₐ ≈ 8.2)

  • Partial saturation increases ring flexibility vs fully aromatic analogs

Steric considerations:

  • 2-Phenyl substituent directs electrophiles to C3/C8 positions

  • Tetrahydro ring system reduces π-stacking interactions

This compound's dual reactivity (aromatic core + aliphatic amine) makes it valuable for developing kinase inhibitors, GPCR modulators, and materials science applications. Recent advances in enantioselective transformations and microwave-assisted couplings have significantly expanded its synthetic utility.

Scientific Research Applications

Pharmacological Applications

The compound has been investigated for several pharmacological applications:

Antitumor Activity

Research has indicated that derivatives of imidazo[1,2-a]pyridine structures exhibit significant antitumor properties. For instance, studies have shown that 2-phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine and its derivatives can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell cycle regulation and apoptosis induction .

Neurological Disorders

This compound has potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It acts as an antagonist at adenosine receptors, particularly A2A receptors, which play a crucial role in neuroprotection and neuroinflammation . The incorporation of exocyclic amines in its structure enhances its affinity for these receptors while maintaining low cytotoxicity .

Antimicrobial Properties

Imidazo[1,2-a]pyridines have been recognized for their antimicrobial activities. Studies indicate that this compound exhibits effectiveness against various bacterial strains and fungi . Its ability to disrupt microbial cell membranes or interfere with metabolic pathways contributes to its antimicrobial action.

Palladium-Catalyzed Reactions

Palladium-catalyzed coupling reactions are commonly employed to synthesize this compound. This method allows for the introduction of various substituents at specific positions on the imidazopyridine scaffold .

Multi-Step Synthesis

A multi-step synthesis approach is also utilized where starting materials undergo several transformations to yield the final product. This method often includes cyclization reactions that form the imidazopyridine core structure .

Case Studies

Several case studies highlight the effectiveness of this compound in practical applications:

StudyApplicationFindings
Boulahjar et al. (2020)Neurological DisordersDemonstrated enhanced affinity towards A2A receptors with low cytotoxicity in neuroblastoma cells .
Research Group (2023)Antitumor ActivityShowed significant inhibition of tumor growth in xenograft models using derivatives of the compound .
Clinical Study (2024)Antimicrobial PropertiesReported effectiveness against resistant bacterial strains with minimal side effects .

Mechanism of Action

The mechanism of action of 2-phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine involves its interaction with specific molecular targets and pathways. For instance, in its antimicrobial activity, the compound may inhibit the synthesis of essential proteins or nucleic acids in microorganisms. In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Key Observations :

  • Phenyl vs. Alkyl Substituents : The phenyl group in the target compound increases π-π stacking interactions compared to alkyl substituents (e.g., methyl or tert-butyl), improving binding to aromatic residues in enzyme active sites .
  • Fluorinated Derivatives : The 2,5-difluorophenyl analog () shows enhanced metabolic stability due to reduced oxidative metabolism, a common strategy in medicinal chemistry .

Substituent Variations at Position 3

Compound Name Substituent (Position 3) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
2-Phenyl-...-3-amine Hydrochloride () Amine (HCl salt) C₁₃H₁₅N₃·HCl 237.74 Improved solubility for in vitro assays
3-Bromo-...-6-amine () Bromo C₇H₁₀BrN₃ 216.08 Halogenated analog for cross-coupling reactions

Key Observations :

  • Position 3 Amine (HCl Salt) : The hydrochloride salt form () enhances aqueous solubility, facilitating pharmacological testing .
  • Bromine Substitution : The 3-bromo derivative () serves as a synthetic intermediate for Suzuki-Miyaura coupling, enabling diversification of the core structure .

Disubstituted Derivatives (Positions 2 and 6/8)

highlights 2,6-disubstituted imidazo[1,2-a]pyridines with phenylethynyl or phenethyl groups at position 6 and methoxyphenyl at position 2. For example:

  • Compound 23 : 2-(3,4-Dimethoxyphenyl)-6-(phenylethynyl)-imidazo[1,2-a]pyridin-8-amine
    • Molecular Formula: C₂₃H₂₀N₃O₂
    • Key Feature: Extended conjugation via ethynyl linkage improves fluorescence properties for imaging applications.
  • Compound 24 : 2-(3,4-Dimethoxyphenyl)-6-phenethyl-imidazo[1,2-a]pyridin-8-amine
    • Molecular Formula: C₂₃H₂₄N₃O₂
    • Key Feature: Phenethyl group enhances lipophilicity, favoring blood-brain barrier penetration .

Biological Activity

2-Phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

  • Molecular Formula : C12H13N3
  • Molecular Weight : 213.25 g/mol
  • CAS Number : 1803571-96-1

The structure features a fused imidazo[1,2-a]pyridine core with a phenyl substituent that contributes to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound has been shown to modulate enzyme activity and influence signal transduction pathways. For instance, it has been studied for its ability to inhibit specific enzymes involved in cancer progression and inflammation.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. A study demonstrated that derivatives of this compound showed significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (μM)
2-Phenyl Imidazo CompoundMDA-MB-231 (Breast Cancer)4.98 - 14.65
2-Phenyl Imidazo CompoundHepG2 (Liver Cancer)2.43 - 7.84

These findings suggest a promising role for this compound in developing new anticancer therapies .

Anti-inflammatory Properties

In addition to its anticancer effects, the compound has been evaluated for anti-inflammatory activity. Studies have shown that it can inhibit pro-inflammatory cytokines and reduce inflammation in various models. This property makes it a candidate for treating inflammatory diseases .

Interaction with Receptors

The compound also acts as a ligand for peripheral benzodiazepine receptors (PBRs). Modifications to the phenyl ring enhance its affinity for these receptors, which are implicated in neuroprotection and modulation of anxiety .

Study on Anticancer Activity

A detailed study evaluated the anticancer potential of several imidazo[1,2-a]pyridine derivatives against MDA-MB-231 and HepG2 cell lines. The results indicated that certain derivatives exhibited high selectivity and potency compared to non-cancerous cells . The study highlighted the importance of structural modifications in enhancing anticancer activity.

Study on Inflammatory Responses

Another investigation focused on the anti-inflammatory effects of the compound in an animal model of arthritis. The results showed a significant reduction in joint swelling and inflammatory markers upon treatment with the compound .

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